molecular formula C6H2BrF4N B1382694 Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- CAS No. 1365262-75-4

Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-

Cat. No. B1382694
CAS RN: 1365262-75-4
M. Wt: 243.98 g/mol
InChI Key: ZKBFIHZBGWCNSD-UHFFFAOYSA-N
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Description

“Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-”, involves several steps. For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The molecular structure of “Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” includes a pyridine ring with bromo, fluoro, and trifluoromethyl substituents . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of trifluoromethylpyridine derivatives .


Chemical Reactions Analysis

“Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” can participate in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

“Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-” is a solid substance . It has a molecular weight of 243.98 . More specific physical and chemical properties such as melting point or boiling point are not available in the retrieved resources.

Scientific Research Applications

Spectroscopic and Optical Studies

Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its geometric structure has been optimized using density functional theory (DFT), and its non-linear optical (NLO) properties have been determined, suggesting potential applications in materials science (Vural & Kara, 2017).

Synthesis in Pesticides

This compound is an important intermediate in the synthesis of pesticides. Studies have reviewed the processes of synthesizing this compound, highlighting its significance in the agricultural sector (Lu Xin-xin, 2006).

Halogen-rich Intermediate for Synthesis

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a related compound, is used as a halogen-rich intermediate for synthesizing pentasubstituted pyridines, suggesting applications in complex organic synthesis and medicinal chemistry (Wu et al., 2022).

Synthesis of Poly-substituted Pyridines

A new strategy for synthesizing poly-substituted 3-H, 3-F, or 3-trifluoromethyl pyridines, involving C-F bond breaking, indicates its application in diversifying pyridine synthesis (Chen et al., 2010).

Fluorine-containing Pyridine Derivatives

Research has focused on preparing fluorine-containing pentasubstituted pyridine derivatives, showing the compound's relevance in the synthesis of fluorine-based complex molecules (Suzuki et al., 2007).

Deprotonative Functionalization

The deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions, using an amide base, has been demonstrated, indicating potential in organic synthesis and pharmaceuticals (Shigeno et al., 2019).

Reactions with Perfluoropropene

Studies have investigated reactions of various substituted pyridine 1-oxides with perfluoropropene, leading to the synthesis of different substituted pyridines. This shows its applicability in creating diverse fluorinated organic compounds (Banks et al., 1976).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 3 Oral . The safety information indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Trifluoromethylpyridines, including “Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)-”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Biochemical Analysis

Biochemical Properties

Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to enzyme inhibition.

Cellular Effects

Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it has been found to disrupt mitochondrial function, leading to changes in cellular energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. Furthermore, Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- has been shown to modulate the activity of transcription factors, thereby influencing the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic pathways, such as those involved in detoxification and energy production .

Transport and Distribution

Within cells and tissues, Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins .

Subcellular Localization

The subcellular localization of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Understanding the subcellular localization of Pyridine, 5-bromo-2-fluoro-3-(trifluoromethyl)- is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-bromo-2-fluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBFIHZBGWCNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1365262-75-4
Record name 5-bromo-2-fluoro-3-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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